molecular formula C18H14N4O B12920116 4-Anilino-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile CAS No. 89549-69-9

4-Anilino-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile

Cat. No.: B12920116
CAS No.: 89549-69-9
M. Wt: 302.3 g/mol
InChI Key: VZXGKYDILZVLFK-UHFFFAOYSA-N
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Description

4-(4-METHOXYPHENYL)-6-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a methoxyphenyl group at the 4-position, a phenylamino group at the 6-position, and a carbonitrile group at the 5-position of the pyrimidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-METHOXYPHENYL)-6-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-METHOXYPHENYL)-6-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyrimidine derivatives.

    Oxidation Products: Oxidized forms of the compound with altered functional groups.

    Reduction Products: Reduced derivatives with different functional groups.

Scientific Research Applications

4-(4-METHOXYPHENYL)-6-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activities.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and pathways.

    Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 4-(4-METHOXYPHENYL)-6-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-METHOXYPHENYL)-6-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE is unique due to the specific combination of substituents on the pyrimidine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

89549-69-9

Molecular Formula

C18H14N4O

Molecular Weight

302.3 g/mol

IUPAC Name

4-anilino-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C18H14N4O/c1-23-15-9-7-13(8-10-15)17-16(11-19)18(21-12-20-17)22-14-5-3-2-4-6-14/h2-10,12H,1H3,(H,20,21,22)

InChI Key

VZXGKYDILZVLFK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC=N2)NC3=CC=CC=C3)C#N

Origin of Product

United States

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